molecular formula C12H15NO3 B1335311 2-acetamido-3-(4-methylphenyl)propanoic Acid CAS No. 6955-13-1

2-acetamido-3-(4-methylphenyl)propanoic Acid

Cat. No. B1335311
CAS RN: 6955-13-1
M. Wt: 221.25 g/mol
InChI Key: DTXURQXKJWPBIA-UHFFFAOYSA-N
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Description

“2-acetamido-3-(4-methylphenyl)propanoic Acid” is a chemical compound with the CAS number 6955-13-1 . It is a derivative of phenylalanine .


Molecular Structure Analysis

The molecular structure of “2-acetamido-3-(4-methylphenyl)propanoic Acid” can be represented by the InChI code: InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-acetamido-3-(4-methylphenyl)propanoic Acid” include a molecular weight of 237.255 and a mono-isotopic mass of 237.10011 .

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

One of the applications of related compounds is in the degradation of pharmaceuticals like acetaminophen (ACT) using advanced oxidation processes (AOPs). These processes are critical for removing persistent organic pollutants from water. The review by Qutob et al. (2022) highlights the effectiveness of AOPs in breaking down ACT into less harmful by-products, contributing to environmental protection and sustainability. The study emphasizes the need for advanced treatment methods to mitigate the ecological impact of pharmaceutical contaminants, providing a pathway for research into similar compounds like 2-acetamido-3-(4-methylphenyl)propanoic acid in environmental applications (Qutob et al., 2022).

Pharmacological Effects and Mechanisms

In pharmacological research, compounds similar to 2-acetamido-3-(4-methylphenyl)propanoic acid, such as inosine pranobex, demonstrate significant antiviral and immunomodulating effects. The review by Campoli-Richards et al. (1986) discusses the potential clinical benefits of inosine pranobex in treating various viral infections and conditions, highlighting the compound's immunomodulatory properties. This underscores the importance of synthetic compounds in developing treatments for infectious diseases and their potential in pharmacological applications (Campoli-Richards et al., 1986).

Environmental Adsorption and Elimination

The review by Igwegbe et al. (2021) focuses on the adsorption techniques for removing acetaminophen (ACT) from water, which can be extended to the study of similar compounds. It explores the efficiency of various adsorbents in capturing ACT, a common pollutant, from aqueous solutions. The findings suggest that specific adsorbents, like ZnAl/biochar, possess high potential for removing pharmaceutical pollutants, demonstrating the relevance of adsorption processes in environmental remediation and protection (Igwegbe et al., 2021).

Potential for Developing Novel Antidepressants

Research into receptor agonists, as discussed by Yang et al. (2012), highlights the potential of AMPA receptor agonists in treating depression. This suggests a promising avenue for developing new antidepressant drugs with rapid onset times. Although not directly mentioning 2-acetamido-3-(4-methylphenyl)propanoic acid, the exploration of receptor modulators in pharmacological research underlines the importance of investigating various compounds for their therapeutic potential, including those with similar structures or functions (Yang et al., 2012).

properties

IUPAC Name

2-acetamido-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXURQXKJWPBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403972
Record name N-Acetyl-4-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-3-(4-methylphenyl)propanoic Acid

CAS RN

6955-13-1
Record name NSC20160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-4-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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